Ammonium hexachloroiridate(III) hydrate

Catalog No.
S767869
CAS No.
29796-57-4
M.F
Cl6H14IrN3O
M. Wt
477.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexachloroiridate(III) hydrate

CAS Number

29796-57-4

Product Name

Ammonium hexachloroiridate(III) hydrate

IUPAC Name

triazanium;hexachloroiridium(3-);hydrate

Molecular Formula

Cl6H14IrN3O

Molecular Weight

477.1 g/mol

InChI

InChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3

InChI Key

LJHBEBFYNMDGCZ-UHFFFAOYSA-K

SMILES

[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl

The exact mass of the compound Ammonium hexachloroiridate(III) hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ammonium hexachloroiridate(III) hydrate (CAS 29796-57-4) is a high-purity, water-soluble coordination salt utilized as a definitive precursor for iridium-based materials. Featuring a discrete, monomeric hexachloroiridate(III) anion and volatile ammonium cations, it provides exceptional aqueous solubility and a clean thermal decomposition profile. This structural definition makes it highly relevant for the precise synthesis of heterogeneous electrocatalysts, homogeneous organometallic complexes, and primary analytical standards, where exact stoichiometry and zero-residue calcination are mandatory for downstream performance [1].

Substituting ammonium hexachloroiridate(III) with simpler halides like iridium trichloride or alternative alkali salts introduces severe process variability. Iridium trichloride is notoriously ill-defined, often existing as a hygroscopic, polymeric mixture with variable hydration and unpredictable solubility, which compromises precise gravimetric dosing for catalyst impregnation [1]. Conversely, substituting with potassium or sodium hexachloroiridate introduces alkali metal cations that do not volatilize during thermal decomposition, leaving residual salts that can poison electrocatalytic active sites[1]. Furthermore, using the Ir(IV) analogue alters the initial oxidation state, necessitating additional reduction steps that complicate sensitive synthetic workflows [2].

Stoichiometric Precision in Catalyst Impregnation

For the synthesis of supported iridium catalysts via incipient wetness impregnation, precise metal loading is critical. Ammonium hexachloroiridate(III) hydrate provides a strictly defined monomeric structure with a reliable iridium mass fraction, dissolving completely in aqueous solutions to form the [IrCl6]3- complex [1]. In contrast, commercial iridium trichloride hydrate is frequently a polymeric, ill-defined mixture with variable solubility and hydration states, leading to unpredictable metal dispersion.

Evidence DimensionPrecursor structural definition and solubility
Target Compound Data(NH4)3IrCl6·xH2O (Monomeric, highly water-soluble, exact stoichiometry)
Comparator Or BaselineIrCl3·xH2O (Polymeric, variable solubility, ill-defined hydration)
Quantified DifferenceEnables exact gravimetric dosing with minimal variance in target metal loading vs. unpredictable loading errors with polymeric chlorides.
ConditionsAqueous incipient wetness impregnation for catalyst support.

Guarantees reproducible iridium loading and uniform dispersion on catalyst supports, eliminating batch-to-batch variability in industrial catalyst manufacturing.

Zero-Residue Thermal Decomposition for High-Purity IrO2

When calcined at elevated temperatures (350–600 °C) to form Ir or IrO2 nanoparticles, the choice of cation in the hexachloroiridate precursor dictates final material purity. Ammonium hexachloroiridate(III) decomposes entirely into volatile byproducts (NH3 and HCl), leaving pure iridium species [1]. If potassium or sodium hexachloroiridate(III) is used, stoichiometric amounts of alkali chlorides remain embedded in the catalyst matrix, requiring aggressive washing steps that can degrade the catalyst support.

Evidence DimensionResidual impurities post-calcination
Target Compound DataAmmonium hexachloroiridate(III) (0% alkali metal residue)
Comparator Or BaselinePotassium hexachloroiridate(III) (Leaves stoichiometric KCl residue)
Quantified Difference100% volatilization of counterions vs. retention of alkali salt impurities requiring post-synthetic removal.
ConditionsThermal calcination in air or inert atmosphere at 350–600 °C.

Crucial for synthesizing high-performance Oxygen Evolution Reaction (OER) electrocatalysts where trace alkali metals poison active sites and reduce conductivity.

Direct Access to Ir(III) for Analytical and Synthetic Workflows

In applications requiring the Ir(III) oxidation state, such as photochemical vapor generation for ICP-MS analysis or specific coordination chemistry, starting with ammonium hexachloroiridate(III) is highly advantageous. Using the more common Ir(IV) analogue, ammonium hexachloroiridate(IV), requires an initial one-electron reduction step[1]. The direct use of the Ir(III) salt bypasses the need for sacrificial reductants, streamlining the reaction matrix and preventing the formation of unwanted oxidized byproducts.

Evidence DimensionRequired reduction equivalents
Target Compound DataAmmonium hexachloroiridate(III) (0 equivalents required)
Comparator Or BaselineAmmonium hexachloroiridate(IV) (1 equivalent of reductant required)
Quantified DifferenceEliminates 1 reaction step and the associated chemical reductant from the synthesis protocol.
ConditionsPhotochemical vapor generation media and homogeneous catalyst synthesis.

Simplifies synthetic workflows and improves yields by avoiding side-reactions associated with the addition of chemical reducing agents.

Precursor for PEM Water Electrolysis OER Catalysts

Due to its zero-residue thermal decomposition and high aqueous solubility, this compound is highly effective for synthesizing IrO2 and Ir-doped mixed metal oxide (e.g., Ir-Co3O4) electrocatalysts used in Proton Exchange Membrane (PEM) water electrolyzers. It allows for precise incipient wetness impregnation without alkali metal poisoning [1].

Synthesis of Homogeneous Iridium Catalysts

The well-defined monomeric [IrCl6]3- anion and the +3 oxidation state make it an excellent starting material for synthesizing advanced homogeneous catalysts. Avoiding polymeric IrCl3 precursors and bypassing Ir(IV) reduction steps ensures high synthetic yields and reproducibility [1].

Primary Standard for Metrology and ICP-MS

Because it can be crystallized to ultra-high purity with a highly stable and defined stoichiometry, ammonium hexachloroiridate(III) hydrate is utilized as a primary gravimetric standard for preparing SI-traceable iridium calibration solutions for analytical chemistry and photochemical vapor generation ICP-MS [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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